molecular formula C12H14N2O B14115700 N-(2-methoxyethyl)quinolin-2-amine

N-(2-methoxyethyl)quinolin-2-amine

Cat. No.: B14115700
M. Wt: 202.25 g/mol
InChI Key: YVLUYIDOYQXEDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Methoxyethyl)quinolin-2-amine (CAS 1036445-02-9) is an organic compound with the molecular formula C12H14N2O and a molecular weight of 202.26 g/mol. It is supplied as a yellow semi-solid or oil and should be sealed in a dry environment and stored at 4 to 8 °C to maintain stability . This compound belongs to the quinoline chemical class, which is of significant interest in medicinal chemistry. Quinoline derivatives are frequently explored as key scaffolds in the development of novel therapeutic agents . Specifically, related quinoline-based compounds have been identified as potent and selective inhibitors of the 20S proteasome in parasites like Trypanosoma brucei , which causes Human African Trypanosomiasis (sleeping sickness) . The structural features of these compounds, including the quinoline core and associated amine side chains, are crucial for binding at the interface of the β4 and β5 subunits of the proteasome, demonstrating high selectivity over the human proteasome . This makes such compounds valuable tools for researching new treatments for neglected tropical diseases. The compound is presented For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

N-(2-methoxyethyl)quinolin-2-amine

InChI

InChI=1S/C12H14N2O/c1-15-9-8-13-12-7-6-10-4-2-3-5-11(10)14-12/h2-7H,8-9H2,1H3,(H,13,14)

InChI Key

YVLUYIDOYQXEDK-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=NC2=CC=CC=C2C=C1

Origin of Product

United States

Preparation Methods

Buchwald-Hartwig Amination of 2-Halogenoquinoline

The Buchwald-Hartwig reaction enables direct C–N bond formation between 2-halogenoquinolines and 2-methoxyethylamine. Using palladium catalysts (e.g., Pd(OAc)₂) with ligands such as Xantphos, this method achieves coupling under mild conditions (80–100°C) in toluene or dioxane. For instance, 2-bromoquinoline reacts with 2-methoxyethylamine (synthesized via CN103936599A) in the presence of Cs₂CO₃, yielding this compound in 70–85% isolated yield. Key advantages include regioselectivity and compatibility with diverse aryl halides, though ligand cost and palladium removal pose challenges for industrial scaling.

Ullmann-Type Coupling with Copper Catalysis

Ullmann coupling offers a cost-effective alternative using copper(I) iodide or CuCN in DMF at elevated temperatures (120–150°C). This method couples 2-iodoquinoline with 2-methoxyethylamine, achieving moderate yields (50–65%). While avoiding precious metals, harsh conditions and longer reaction times limit substrate scope. Optimization studies indicate that additives like 1,10-phenanthroline enhance catalytic efficiency by stabilizing active Cu(I) species.

Direct Alkylation of Quinolin-2-amine

Nucleophilic Substitution with 2-Methoxyethyl Halides

Quinolin-2-amine, accessible via reduction of quinolin-2-one (Camps cyclization), undergoes alkylation with 2-methoxyethyl chloride or bromide. Employing K₂CO₃ in acetonitrile at reflux (82°C) affords the target compound in 60–75% yield. Over-alkylation to the tertiary amine is mitigated by stoichiometric control and phase-transfer catalysis. This method benefits from readily available starting materials but requires rigorous purification to isolate the mono-alkylated product.

Reductive Amination Approach

Quinoline-2-carbaldehyde and 2-Methoxyethylamine

Reductive amination couples quinoline-2-carbaldehyde with 2-methoxyethylamine using NaBH₃CN or H₂/Pd-C. The aldehyde precursor is synthesized via oxidation of 2-methylquinoline or formylation under Vilsmeier-Haack conditions. Yields range from 55–70%, contingent on the reducing agent and solvent system (e.g., MeOH/THF). While circumventing halogenated intermediates, this route demands multi-step aldehyde synthesis, reducing overall efficiency.

Comparative Analysis and Optimization

The table below evaluates key parameters across methods:

Method Yield (%) Conditions Catalyst Scalability
Buchwald-Hartwig 70–85 80–100°C, Pd/Xantphos Pd(OAc)₂ High
Ullmann Coupling 50–65 120–150°C, CuI CuI Moderate
Direct Alkylation 60–75 82°C, K₂CO₃ None Moderate
Reductive Amination 55–70 RT–50°C, NaBH₃CN None Low

Transition metal-catalyzed methods offer superior yields and selectivity, albeit at higher costs. Direct alkylation balances simplicity and efficiency, while reductive amination remains limited by precursor availability. Industrial applications favor Buchwald-Hartwig protocols for reproducibility, though Ullmann couplings gain traction in cost-sensitive contexts.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)quinolin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinolin-2-one derivatives, amine derivatives, and various substituted quinoline compounds .

Scientific Research Applications

N-(2-methoxyethyl)quinolin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)quinolin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The quinolin-2-amine scaffold tolerates diverse substituents, with variations in the N-alkyl/aryl group and quinoline ring substitutions significantly altering physicochemical and biological profiles. Key analogs include:

Compound Name Substituents Molecular Weight (g/mol) XLogP3 Synthesis Yield Key Features Reference
N-(2-Methoxyethyl)quinolin-2-amine N-(2-methoxyethyl) at C2 ~262.3* ~2.5* 43% Polar methoxyethyl chain
4-Methyl-N-(2-phenylethyl)quinolin-2-amine N-(2-phenylethyl), C4-methyl 262.3 4.8 Not reported Hydrophobic phenylethyl group
N-Benzyl-4-methylquinolin-2-amine N-benzyl, C4-methyl 248.3 4.2 Not reported Enhanced lipophilicity
7-[(3-Aminomethyl)phenoxy)methyl]quinolin-2-amine (10) C7-phenoxymethyl, C2-amine ~350† ~3.1† Not reported Neuronal inhibition (IC50 < 1 μM)
N-Propyloxazolo[4,5-c]quinoline-2,4-diamine (13) Oxazolo ring, C2/C4-diamine ~260† ~1.8† Low yield TLR7/8 inactivity

*Estimated based on molecular formula; †Approximated from structural analogs.

Key Observations:
  • Polarity: The methoxyethyl group in this compound reduces lipophilicity (lower XLogP3 vs.
  • Synthetic Accessibility: Microwave-assisted synthesis (e.g., oxazolo analogs in ) improves yields compared to conventional methods, though this compound is synthesized via standard amination .
Neuronal Inhibition

Quinolin-2-amine derivatives with bulky C7 substituents, such as 7-[(3-aminomethyl)phenoxy)methyl]quinolin-2-amine (Compound 10), exhibit potent neuronal inhibition (IC50 < 1 μM) due to enhanced steric interactions with neuronal targets . In contrast, this compound lacks reported activity in this domain, suggesting that C7 modifications are critical for neuroactivity.

TLR7/8 Agonism

This implies that rigid heterocyclic fusion at C4/C5 disrupts target binding, while flexible N-alkyl chains (as in this compound) may preserve activity if appropriately optimized.

Anti-Inflammatory and Anti-Mycobacterial Activity

Additionally, N-(2-arylethyl)quinolin-3-amines exhibit anti-mycobacterial effects, highlighting the scaffold’s versatility .

Pharmacokinetic and Toxicity Considerations

  • Metabolic Stability : Methoxyethyl groups may reduce oxidative metabolism compared to benzyl or phenylethyl substituents, prolonging half-life .

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